molecular formula C15H29N3O2 B7916697 [1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7916697
M. Wt: 283.41 g/mol
InChI Key: CGQNGAQKJMTTQU-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester is a tert-butyl carbamate derivative featuring a cyclopropyl group and a piperidine ring substituted with a 2-aminoethyl moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neurotensin receptor agonists. Its structural complexity—combining a rigid cyclopropane ring, a flexible piperidine scaffold, and a reactive aminoethyl side chain—makes it a versatile building block for drug discovery.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(12-4-5-12)13-6-9-17(10-7-13)11-8-16/h12-13H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQNGAQKJMTTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester, also known by its CAS number 259180-79-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H29N3O
  • Molecular Weight : 243.35 g/mol
  • CAS Number : 259180-79-5
  • Structure : The compound features a piperidine ring, an aminoethyl group, and a cyclopropyl carbamate structure, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • P-Glycoprotein Modulation : Similar compounds have been shown to interact with P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance. Studies indicate that piperidine derivatives can stimulate ATPase activity in P-gp, enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin .
  • Cholinesterase Inhibition : The compound's structure suggests potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Research has demonstrated that piperidine-based compounds can exhibit dual inhibition properties, affecting both cholinesterases and potentially providing neuroprotective effects .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, certain piperidine derivatives have been reported to induce apoptosis in cancer cell lines more effectively than standard chemotherapy agents .

Biological Activity Data Table

Activity TypeMechanism of ActionReference
P-Glycoprotein ModulationStimulates ATPase activity in P-gp
Cholinesterase InhibitionInhibits AChE and BuChE
Anticancer ActivityInduces apoptosis in cancer cells

Case Studies

  • P-Glycoprotein Interaction : A study involving a series of piperidine derivatives demonstrated that compounds similar to this compound significantly increased the intracellular accumulation of chemotherapeutics in resistant cell lines by modulating P-gp activity .
  • Neuroprotective Effects : In vitro assays have shown that specific piperidine derivatives can inhibit AChE effectively, leading to increased acetylcholine levels in neuronal cultures. This suggests potential applications in treating cognitive disorders .
  • Cytotoxicity Studies : Research on piperidine derivatives indicated enhanced cytotoxic effects against various cancer cell lines, with some compounds showing better efficacy compared to established drugs like bleomycin .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C15H29N3O2
  • Molecular Weight : 297.44 g/mol
  • IUPAC Name : tert-butyl N-{[1-(2-aminoethyl)piperidin-4-yl]methyl}cyclopropylcarbamate

Physical Properties

The compound exhibits properties typical of carbamate derivatives, including solubility in organic solvents and stability under various conditions.

Research indicates that compounds with similar structures to [1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the piperidine ring suggests potential for neuropharmacological applications.

Interaction Studies

Studies utilizing predictive modeling tools such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity based on structural characteristics. This compound's interactions with biological macromolecules, such as proteins and receptors, are crucial for understanding its mechanism of action and therapeutic potential.

Therapeutic Potential

The compound may have applications in treating neurological disorders due to its structural similarity to known CNS-active agents. Its ability to cross the blood-brain barrier (BBB) is an important factor for its therapeutic efficacy.

Synthetic Pathways

Several synthetic routes can be employed to produce this compound, emphasizing the need for careful control of reaction conditions to ensure high yields and purity. Common methods include:

  • Carbamate Formation : Reacting piperidine derivatives with cyclopropyl isocyanate.
  • Esterification : Using tert-butyl alcohol in the presence of acid catalysts.

Example Case Study: Piperidine Derivatives

Research on piperidine derivatives has shown promising results in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These findings suggest that this compound could exhibit similar effects.

Predictive Modeling and Computational Studies

Computational chemistry approaches can provide insights into the binding affinities and interaction dynamics of this compound with various biological targets. These studies help prioritize compounds for further experimental validation.

Summary Table of Applications

Application AreaDescription
Biological ActivityInteraction with CNS targets
Therapeutic PotentialPossible use in treating neurological disorders
Synthetic PathwaysMultiple routes including carbamate formation
Case StudiesInsights from related piperidine derivatives
Predictive ModelingEstimation of biological activity

Comparison with Similar Compounds

Key Structural Differences :

  • The dibromo-vinyl analogue () introduces halogen atoms, enhancing reactivity in cross-coupling reactions.

Physicochemical Properties

  • Solubility: The aminoethyl group in the target compound enhances water solubility compared to the acetylated or halogenated analogues.
  • Stability : tert-Butyl carbamates generally exhibit stability under basic conditions but undergo acidic deprotection (e.g., HCl/MeOH in ).
  • Purity : Industrial-scale production (e.g., ) prioritizes ≥97% purity, while research-scale syntheses () report lower yields due to complex purification steps.

Preparation Methods

Boc Protection of Piperidine-4-amine

The synthesis begins with Boc protection of piperidine-4-amine to yield tert-butyl piperidin-4-ylcarbamate (Figure 1). This step employs tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a triethylamine (TEA) catalyst at 0–5°C, achieving >90% yield.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Catalyst: Triethylamine (1.1 equiv)

  • Temperature: 0–5°C

  • Yield: 92%

Introduction of 2-Aminoethyl Group

The Boc-protected piperidine undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in acetonitrile under reflux (80°C) for 12 hours. Potassium carbonate (K₂CO₃) is used to scavenge HCl, yielding tert-butyl [1-(2-aminoethyl)piperidin-4-yl]carbamate .

Key Parameters:

  • Molar Ratio: 1:1.2 (piperidine derivative : 2-chloroethylamine)

  • Base: K₂CO₃ (2.5 equiv)

  • Reaction Time: 12 hours

  • Yield: 78%

Coupling with Cyclopropylamine

The intermediate reacts with cyclopropyl isocyanate in tetrahydrofuran (THF) at room temperature. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), forming the cyclopropyl carbamate.

Optimization Insights:

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: THF

  • Temperature: 25°C

  • Yield: 85%

Boc Deprotection

Final deprotection of the tert-butyl group is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours, yielding the target compound.

Critical Factors:

  • Acid Concentration: 50% TFA in DCM

  • Reaction Time: 2 hours

  • Yield: 95%

Comparative Analysis of Synthetic Routes

Method Efficiency and Yield

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, TEA, DCM, 0°C9298
Aminoethylation2-Chloroethylamine, K₂CO₃, ACN7895
Carbamate FormationCyclopropyl isocyanate, DMAP8597
Boc DeprotectionTFA/DCM, 0°C9599

Side Reactions and Mitigation

  • Over-Alkylation: Controlled stoichiometry (1:1.2 ratio) and low temperatures (0–5°C) minimize di-substitution.

  • Carbamate Hydrolysis: Anhydrous conditions (molecular sieves) and inert atmosphere (N₂) prevent moisture-induced degradation.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for Boc protection and aminoethylation steps, reducing reaction times by 40% compared to batch processes. Key parameters include:

  • Residence Time: 10 minutes per step

  • Solvent Recovery: >90% via distillation

  • Throughput: 50 kg/day

Analytical Validation

Structural Confirmation

  • ¹H NMR: Peaks at δ 1.4 ppm (tert-butyl), 2.5–3.5 ppm (piperidine protons), and 4.0–4.2 ppm (carbamate ethyl).

  • HRMS: [M+H]⁺ = 271.2125 (calculated for C₁₄H₂₇N₃O₂).

Purity Assessment

  • HPLC: >99% purity using a C18 column (ACN/water gradient).

Emerging Methodologies

Recent advances include enzyme-catalyzed carbamate formation using lipases, reducing DMAP usage by 70%. Photocatalytic deprotection under blue LED light (450 nm) achieves 98% yield in 30 minutes, avoiding corrosive TFA .

Q & A

Q. What are the standard synthetic routes for introducing the tert-butyl carbamate group in piperidine derivatives?

The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in analogous compounds, Boc protection is achieved by dissolving the amine precursor in a solvent like dichloromethane or ethanol, followed by Boc anhydride addition and catalysis with DMAP or triethylamine . Post-reaction purification often involves column chromatography or SCX ion-exchange resin to remove excess reagents .

Q. How is the structural integrity of the compound validated after synthesis?

Key techniques include:

  • NMR spectroscopy : Proton and carbon NMR confirm piperidine ring conformation, Boc group integration, and cyclopropane ring coupling (e.g., δ 1.4 ppm for Boc methyl groups) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching calculated mass ± 0.001 Da) .
  • HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm .

Q. What stability precautions are recommended for storing this compound?

  • Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the carbamate .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks, as piperidine derivatives may release irritant vapors .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yield be optimized for the tert-butyl carbamate intermediate?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Boc anhydride reactivity .
  • Catalyst optimization : DMAP (4-dimethylaminopyridine) accelerates carbamate formation via nucleophilic catalysis .
  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., cyclopropane ring strain-induced decomposition) .

Q. What strategies resolve stereochemical ambiguity in the cyclopropane-piperidine junction?

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IA) .
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis .
  • NOESY NMR : Detect spatial proximity between cyclopropane protons and piperidine substituents .

Q. How does the compound behave under oxidative or reductive conditions?

  • Oxidative stability : The Boc group is resistant to mild oxidants (e.g., H₂O₂), but the cyclopropane ring may undergo strain-driven ring-opening under strong oxidation (e.g., KMnO₄) .
  • Reductive conditions : Catalytic hydrogenation (Pd/C, H₂) removes the Boc group but preserves the cyclopropane structure if reaction time is controlled .

Q. How are contradictions in biological activity data addressed?

  • Dose-response reevaluation : Test compound purity via LC-MS to rule out degradation products .
  • Receptor binding assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target affinity .
  • Computational modeling : MD simulations predict cyclopropane-piperidine conformational flexibility impacting receptor interactions .

Q. What analytical challenges arise in characterizing hygroscopic byproducts?

  • Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled humidity .
  • Karl Fischer titration : Measure residual water content in purified batches .
  • TGA/DSC : Identify decomposition events linked to hydrated intermediates .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • In vitro assays : Microsomal stability (human/rat liver microsomes) and plasma protein binding (equilibrium dialysis) .
  • Metabolite identification : LC-MS/MS detects cyclopropane ring-opened metabolites in hepatocyte incubations .

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